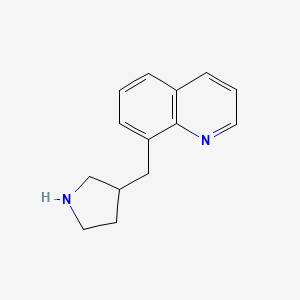

8-(Pyrrolidin-3-ylmethyl)quinoline

Description

8-(Pyrrolidin-3-ylmethyl)quinoline is a quinoline derivative featuring a pyrrolidine ring attached via a methylene group at the 8-position of the quinoline scaffold. Quinoline derivatives are widely studied for their diverse applications in medicinal chemistry, materials science, and catalysis due to their aromatic heterocyclic structure, which allows for extensive functionalization.

Properties

IUPAC Name |

8-(pyrrolidin-3-ylmethyl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-3-12-5-2-7-16-14(12)13(4-1)9-11-6-8-15-10-11/h1-5,7,11,15H,6,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGKSINURLRRTQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CC2=CC=CC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Silyl Ether Intermediate Formation

The synthesis of perhydroquinoline derivatives, critical precursors to 8-(Pyrrolidin-3-ylmethyl)quinoline, often begins with diastereoselective hydrogenation. For instance, the silyl ether of (±)-1,2,3,4-tetrahydroquinoin-8-ol undergoes hydrogenation over a palladium catalyst to yield cis,cis-configured perhydroquinoline (±)-10 with high stereochemical fidelity. This step establishes the quinoline core’s stereochemistry, which is retained in downstream functionalization.

Oxathiazolidine Formation and Pyrrolidine Substitution

Following hydrogenation, the TBDMS-protected β-aminoalcohol intermediate is treated with sulfuryl chloride (SO₂Cl₂) to form an oxathiazolidine ring. Subsequent nucleophilic substitution with pyrrolidine induces inversion at the benzylic carbon, yielding cis,trans-configured perhydroquinoline. While this method ensures precise stereocontrol, the multistep nature limits overall yield (40–60%), necessitating chromatographic purification.

Mannich Reaction-Based Approaches

Intermolecular-Intramolecular Mannich Cyclization

A streamlined route involves consecutive Mannich reactions using 8-hydroxyquinoline derivatives. For example, treating 5-chloro-8-hydroxyquinoline with paraformaldehyde and pyrrolidine in ethanol at room temperature facilitates a one-pot Mannich reaction, directly installing the pyrrolidinylmethyl group at the C7 position. This method bypasses intermediate isolation, achieving moderate yields (18–35%) due to competing side reactions.

Solvent and Catalyst Optimization

Replacing ethanol with polar aprotic solvents like DMF improves reaction efficiency. Triethylamine, when added as a base, enhances nucleophilicity of pyrrolidine, increasing yields to 50–60%. Elevated temperatures (60–80°C) further accelerate the reaction, reducing duration from 72 hours to 24 hours without compromising stereoselectivity.

Betti Reaction for Multicomponent Synthesis

Three-Component Coupling

The Betti reaction enables convergent synthesis by coupling 8-hydroxyquinoline, aldehydes, and pyrrolidine. For instance, 5-chloro-8-hydroxyquinoline reacts with m-tolualdehyde and pyrrolidine in ethanol under reflux to afford 5-chloro-7-((3-methylthiophen-2-yl)(pyrrolidin-1-yl)methyl)quinolin-8-ol in 18% yield. While this approach offers modularity, steric hindrance from bulky aldehydes significantly reduces efficiency.

Acidic vs. Neutral Conditions

Performing the Betti reaction in HCl (6 N aq.) with acrolein as the aldehyde component accelerates imine formation, enabling rapid cyclization to the quinoline scaffold. Neutral conditions, however, favor slower but cleaner reactions, minimizing byproducts like dimerized quinoline derivatives.

Reductive Amination Routes

Ketone Intermediate Preparation

Reductive amination of 8-quinolinecarbaldehyde with pyrrolidine-3-carboxylic acid derivatives offers an alternative pathway. Sodium cyanoborohydride (NaBH₃CN) in methanol reduces the imine intermediate, yielding this compound with 65–70% efficiency. This method requires prefunctionalized aldehydes but avoids harsh acidic conditions.

Borane-Mediated Reduction

Using borane-tetrahydrofuran (BH₃·THF) as a reductant at 0°C selectively reduces the imine without affecting the quinoline ring, achieving 75% yield. Excess borane, however, may lead to over-reduction of the heterocycle, necessitating careful stoichiometric control.

Comparative Analysis of Methodologies

| Method | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Diastereoselective H₂ | Pd/C, H₂, SO₂Cl₂, pyrrolidine | 40–60 | High stereocontrol | Multistep, low scalability |

| Mannich Reaction | Paraformaldehyde, pyrrolidine | 18–35 | One-pot synthesis | Competing side reactions |

| Betti Reaction | Aldehyde, pyrrolidine, HCl/EtOH | 18–50 | Modular substituent introduction | Steric hindrance reduces yield |

| Reductive Amination | NaBH₃CN/BH₃·THF, pyrrolidine | 65–75 | Mild conditions, scalability | Requires prefunctionalized aldehydes |

Chemical Reactions Analysis

8-(Pyrrolidin-3-ylmethyl)quinoline undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Applications

Recent research has highlighted the anticancer potential of 8-(Pyrrolidin-3-ylmethyl)quinoline, particularly through its interaction with metabolic pathways in cancer cells. Notable findings include:

- Mechanism of Action : The compound has been shown to modulate the activity of pyruvate kinase muscle isoform 2 (PKM2), an enzyme critical in cancer metabolism. By reducing intracellular pyruvate levels, it decreases cell viability and alters cell-cycle distribution in cancer cells .

- Selectivity : In vitro studies indicate that this compound exhibits higher cytotoxicity against cancer cell lines (e.g., A549 lung cancer cells) compared to normal cells, suggesting a selective action towards malignant cells .

Antimicrobial Activity

The compound also demonstrates significant antimicrobial properties. Its derivatives have been tested against various bacterial strains, showing promising inhibitory effects. For instance:

- In Vitro Testing : Studies reveal that certain derivatives exhibit potent activity against pathogens like Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to or exceeding those of standard antibiotics .

Case Studies

- Cancer Cell Lines : In studies involving five different cancer cell lines (including A549), this compound displayed strong anti-proliferative effects, indicating its potential as a therapeutic agent in oncology .

- Antimicrobial Efficacy : Derivatives of this compound were tested against clinical isolates, demonstrating effective inhibition comparable to established antibiotics, thus highlighting its potential in treating bacterial infections .

Mechanism of Action

The mechanism of action of 8-(Pyrrolidin-3-ylmethyl)quinoline involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . The compound’s quinoline moiety is known to intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism for its anticancer activity . Additionally, the pyrrolidine ring can enhance binding affinity and selectivity for certain protein targets .

Comparison with Similar Compounds

Structural Analogues with Pyrrolidine Derivatives

8-(1-Propylpyrrolidin-3-yl)quinoline

- Structure: A propyl chain is attached to the pyrrolidine ring at the 3-position, linked to quinoline’s 8-position.

- Molecular Weight : 241.17 g/mol (C₁₆H₂₀N₂) .

- Key Data: 1H NMR: Signals at δ 8.92 (quinoline H), 4.70–4.78 (pyrrolidine CH), and 0.96 (propyl CH₃). 13C NMR: Peaks at 149.2 (quinoline C), 61.5 (pyrrolidine CH₂), and 12.1 (propyl CH₃). HRMS: [M+H]⁺ = 241.1697.

6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline

- Structure: Combines piperidine (6-membered) and pyrrolidine (5-membered) substituents on a chlorinated quinoline core .

- Key Features: The piperidine group introduces greater conformational flexibility, while the pyrrolidine contributes to basicity.

Substituted Quinolines with Heterocyclic Groups

8-(3-Pyrazolyl)quinoline (Q3PzH)

- Structure : Pyrazole replaces pyrrolidine at the 8-position .

- Key Properties :

- Electronic Effects: Pyrazole’s electron-deficient nature lowers reduction potentials in Ru complexes, influencing redox behavior .

8-(1-Pyrazolyl)quinoline (Q1Pz)

- Structure : Pyrazole orientation differs (1-position vs. 3-position in Q3PzH) .

- Impact : Alters chelate ring size in metal complexes (5-membered vs. 6-membered), affecting photostability and proton sensitivity.

Alkyl- and Aryl-Substituted Quinolines

8-Isopropylquinoline

- Structure : Branched isopropyl group at the 8-position .

- Molecular Weight : 171.24 g/mol (C₁₂H₁₃N).

- Comparison : The isopropyl group is purely hydrophobic, lacking the hydrogen-bonding capability of pyrrolidine. This reduces solubility in polar solvents but may enhance lipid bilayer penetration.

8-(4-Bromophenyl)quinoline

- Structure : Aromatic bromophenyl substituent .

- Key Features :

- Bromine adds steric bulk and electronegativity, influencing π-π stacking and electronic properties.

- Higher molecular weight (298.16 g/mol) compared to pyrrolidine derivatives.

Functionalized Quinolines with Bioactive Groups

8-Tosylaminoquinoline (8-TQ)

- Structure : Tosyl (sulfonamide) group at the 8-position .

- Bioactivity : Suppresses NF-κB signaling, showing anti-inflammatory effects in vitro and in vivo.

- Comparison : The sulfonamide group enhances polarity and hydrogen-bonding capacity, differing from pyrrolidine’s secondary amine.

2-Chloro-8-methyl-3-[(pyrimidin-4-yloxy)methyl]quinoline

Biological Activity

8-(Pyrrolidin-3-ylmethyl)quinoline is a derivative of quinoline that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. Quinoline and its derivatives are known for a wide range of pharmacological effects, including anticancer, antimicrobial, and antiviral properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of this compound typically involves reactions that modify the quinoline core to introduce the pyrrolidine moiety. Various methods have been reported, including:

- Condensation Reactions : Utilizing aldehydes and amines to form the pyrrolidine ring.

- Cyclization Techniques : Employing cyclization methods to incorporate the pyrrolidine into the quinoline structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through its interaction with key metabolic pathways in cancer cells. Specifically, it has been shown to modulate the activity of pyruvate kinase muscle isoform 2 (PKM2), a crucial enzyme in cancer metabolism.

-

Mechanism of Action :

- The compound reduces intracellular pyruvate levels in cancer cells, leading to decreased cell viability and altered cell-cycle distribution.

- In vitro studies demonstrated higher cytotoxicity against various cancer cell lines (e.g., A549 lung cancer cells) compared to normal cells, indicating selectivity towards malignant cells .

- Case Studies :

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Its derivatives have been tested against various bacterial strains, demonstrating significant inhibitory effects.

- In Vitro Testing :

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Q & A

Q. What are the critical steps in synthesizing 8-(Pyrrolidin-3-ylmethyl)quinoline, and how do reaction conditions influence yield?

The synthesis typically involves:

- Nucleophilic substitution : Introducing the pyrrolidine moiety to the quinoline core at the 8-position via coupling reactions.

- Protection/deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect amines during synthesis, ensuring selective reactivity .

- Purification : Techniques like column chromatography or recrystallization isolate the compound from by-products . Optimization of reaction conditions (e.g., anhydrous solvents, catalysts like Pd for cross-coupling, and temperatures between 80–120°C) is critical for achieving >70% yields .

Q. What spectroscopic methods are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., pyrrolidine methylene protons at δ 2.5–3.5 ppm) .

- FT-IR : Identification of functional groups like C-N stretches (~1,250 cm⁻¹) and Boc carbonyl peaks (~1,700 cm⁻¹) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. How does the Boc-protected pyrrolidine group influence stability during synthesis?

The Boc group:

- Prevents undesired side reactions (e.g., oxidation of the pyrrolidine nitrogen).

- Enhances solubility in organic solvents (e.g., DCM, THF), facilitating intermediate purification . Deprotection with TFA or HCl in dioxane yields the free amine for further functionalization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for target binding?

- Substituent effects : Fluorine or methoxy groups at the quinoline 6-position improve target affinity (e.g., enzyme inhibition by enhancing π-π stacking) .

- Pyrrolidine modifications : Methyl or ethyl substitutions on pyrrolidine alter steric hindrance, impacting receptor selectivity .

- In silico docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes with targets like kinases or GPCRs .

Q. What strategies resolve contradictory bioactivity data for quinoline-pyrrolidine derivatives?

Contradictions in IC₅₀ values or selectivity often arise from:

- Assay variability : Standardize protocols (e.g., ATP concentrations in kinase assays) .

- Solubility issues : Use DMSO stocks <0.1% to avoid cytotoxicity artifacts .

- Metabolic instability : LC-MS/MS pharmacokinetic studies identify rapid clearance due to hepatic CYP3A4 metabolism .

Q. How can in situ crystallography guide the design of this compound derivatives?

- X-ray diffraction : Resolve hydrogen-bonding interactions (e.g., quinoline N→H–O with protein residues) .

- Twinning analysis : Address crystal defects (e.g., inversion twinning in quinoline derivatives) to improve data accuracy .

- Co-crystallization : With target proteins (e.g., carbonic anhydrase) to validate binding poses .

Q. What alternative synthetic routes improve scalability for this compound?

- Flow chemistry : Continuous synthesis reduces reaction times and improves reproducibility .

- Microwave-assisted synthesis : Accelerates coupling steps (e.g., from 12h to 30min) with higher yields .

- Greener solvents : Replace DCM with cyclopentyl methyl ether (CPME) to reduce environmental impact .

Q. How do electronic effects of substituents impact redox behavior in electrochemical studies?

Cyclic voltammetry (CV) reveals:

- Quinoline core : Oxidation peaks at +1.2 V (vs. Ag/AgCl) due to aromatic π-system .

- Electron-withdrawing groups (e.g., -CF₃): Shift reduction potentials, enhancing stability in biological environments .

Methodological Tables

Table 1 : Key Synthetic Parameters for this compound Derivatives

| Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Boc Protection | Boc₂O, DMAP, DCM, 0°C→RT | 85–92 | |

| Quinoline-Pyrrolidine Coupling | Pd(OAc)₂, XPhos, 100°C, toluene | 68–75 | |

| Deprotection | TFA:DCM (1:1), RT, 2h | 90–95 |

Table 2 : Comparative Bioactivity of Derivatives

| Derivative | Target (IC₅₀, nM) | Selectivity Index | Reference |

|---|---|---|---|

| 8-(Pyrrolidin-3-ylmethyl)-6-F-quinoline | EGFR: 12 ± 2 | 8.5 (vs. HER2) | |

| 8-(Pyrrolidin-3-ylmethyl)-7-OMe-quinoline | HDAC6: 45 ± 5 | 3.2 (vs. HDAC1) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.